molecular formula C19H22N2O2S B2548507 4-(2-ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane CAS No. 1704551-45-0

4-(2-ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane

Cat. No.: B2548507
CAS No.: 1704551-45-0
M. Wt: 342.46
InChI Key: CKVPBEGCPDIKSV-UHFFFAOYSA-N
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Description

4-(2-Ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane is a heterocyclic compound that features a thiazepane ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethoxypyridine-3-carboxylic acid with a thiazepane derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced alcohols, and substituted pyridine derivatives .

Scientific Research Applications

4-(2-Ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets. The pyridine moiety can interact with enzymes or receptors, modulating their activity. The thiazepane ring may contribute to the compound’s binding affinity and specificity. Pathways involved include inhibition of microbial enzymes or modulation of signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane
  • 4-(2-Methoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane
  • 4-(2-Ethoxypyridine-3-carbonyl)-7-phenyl-1,4-oxazepane

Uniqueness

4-(2-Ethoxypyridine-3-carbonyl)-7-phenyl-1,4-thiazepane is unique due to the presence of both the ethoxypyridine and thiazepane moieties, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(2-ethoxypyridin-3-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-2-23-18-16(9-6-11-20-18)19(22)21-12-10-17(24-14-13-21)15-7-4-3-5-8-15/h3-9,11,17H,2,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVPBEGCPDIKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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